
(2-methyl-1H-indol-3-yl) selenocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-methyl-1H-indol-3-yl) selenocyanate is a selenium-containing organic compound that has gained significant attention in recent years due to its potential therapeutic properties. It is a member of the indole family of compounds, which are known for their diverse biological activities, including anti-tumor, anti-inflammatory, and anti-microbial properties.
Mechanism Of Action
The mechanism of action of (2-methyl-1H-indol-3-yl) selenocyanate is not fully understood. However, it is thought to exert its anti-tumor activity by inducing apoptosis (programmed cell death) in cancer cells. It may also inhibit the growth and proliferation of cancer cells by interfering with their DNA synthesis and repair mechanisms. Additionally, it has been shown to modulate the activity of certain enzymes involved in inflammation and oxidative stress.
Biochemical And Physiological Effects
(2-methyl-1H-indol-3-yl) selenocyanate has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the levels of certain inflammatory cytokines, such as TNF-alpha and IL-6, and to increase the activity of certain antioxidant enzymes, such as superoxide dismutase and catalase. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as to inhibit angiogenesis (the formation of new blood vessels) in tumors.
Advantages And Limitations For Lab Experiments
One of the main advantages of using (2-methyl-1H-indol-3-yl) selenocyanate in lab experiments is its potent anti-tumor activity. It has been shown to be effective against a variety of cancer cell lines, making it a valuable tool for cancer research. Additionally, it has anti-inflammatory and anti-microbial properties, making it useful for the study of infectious diseases and inflammatory disorders.
One of the main limitations of using (2-methyl-1H-indol-3-yl) selenocyanate in lab experiments is its relatively low yield. The synthesis method typically yields around 50-60%, which can be a limiting factor in large-scale experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.
Future Directions
There are a number of future directions for research on (2-methyl-1H-indol-3-yl) selenocyanate. One area of interest is its potential as a therapeutic agent for cancer. Further studies are needed to elucidate its mechanism of action and to optimize its efficacy and safety for use in humans. Another area of interest is its potential as a treatment for infectious diseases and inflammatory disorders. Additional studies are needed to determine its effectiveness against different pathogens and to identify its target molecules and pathways in inflammation. Finally, there is potential for the development of novel derivatives of (2-methyl-1H-indol-3-yl) selenocyanate with improved potency and selectivity for specific diseases.
Synthesis Methods
The synthesis of (2-methyl-1H-indol-3-yl) selenocyanate involves the reaction of 2-methylindole with potassium selenocyanate in the presence of a catalyst such as copper(I) iodide. The reaction is carried out in an organic solvent such as acetonitrile or dimethylformamide at elevated temperatures and under an inert atmosphere. The yield of the reaction is typically around 50-60%.
Scientific Research Applications
(2-methyl-1H-indol-3-yl) selenocyanate has been extensively studied for its potential therapeutic properties. It has been shown to exhibit potent anti-tumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. It also has anti-inflammatory and anti-microbial properties, making it a promising candidate for the treatment of infectious diseases and inflammatory disorders.
properties
CAS RN |
1130-89-8 |
|---|---|
Product Name |
(2-methyl-1H-indol-3-yl) selenocyanate |
Molecular Formula |
C10H8N2Se |
Molecular Weight |
235.15 g/mol |
IUPAC Name |
(2-methyl-1H-indol-3-yl) selenocyanate |
InChI |
InChI=1S/C10H8N2Se/c1-7-10(13-6-11)8-4-2-3-5-9(8)12-7/h2-5,12H,1H3 |
InChI Key |
JANNYDMYOCOLOW-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2N1)[Se]C#N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)[Se]C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



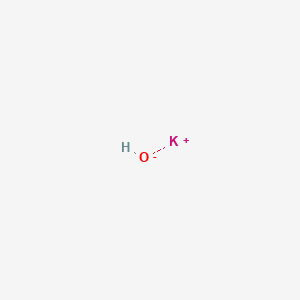
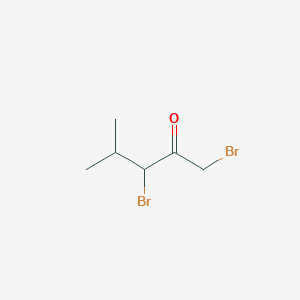
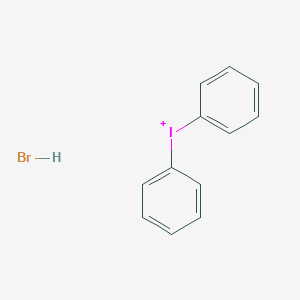
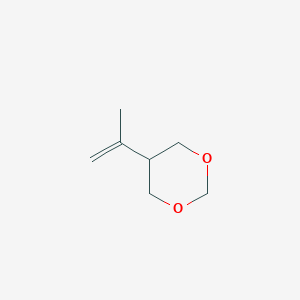
![Benzo[b]thiophene-3-acetic acid](/img/structure/B72388.png)
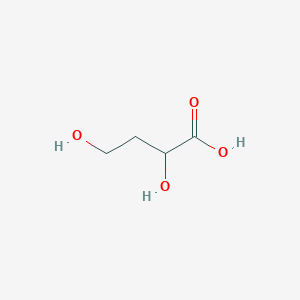
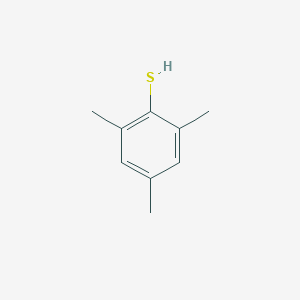
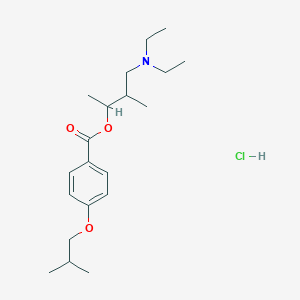
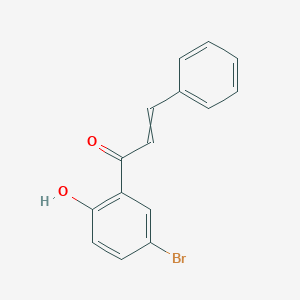
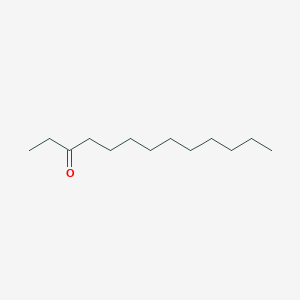
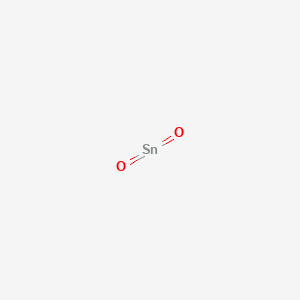
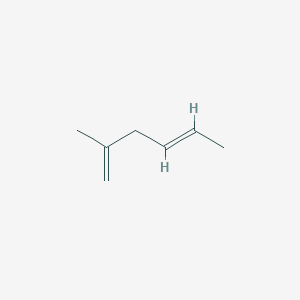
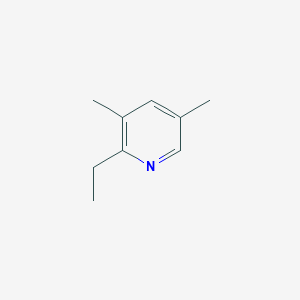
![N,N-dimethyl-3-(5-methyl-6H-benzo[c][1]benzazepin-11-ylidene)propan-1-amine](/img/structure/B72402.png)